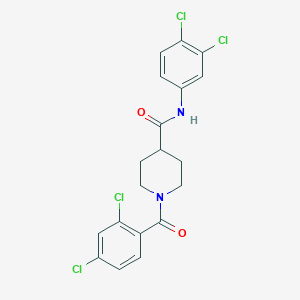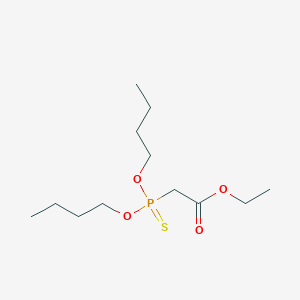
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. By blocking the sigma-1 receptor, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide may modulate the activity of various neurotransmitter systems, such as dopamine, serotonin, and glutamate, which are implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to improve cognitive function and reduce amyloid-beta levels in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Additionally, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific modulation of cellular processes. However, one limitation is that 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has a relatively short half-life and may require frequent dosing in animal experiments.
Direcciones Futuras
Future research on 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could focus on elucidating its mechanism of action in different neurological disorders and identifying potential biomarkers for patient selection. Additionally, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could be studied in combination with other drugs to assess its potential synergistic effects. Finally, the development of more potent and selective sigma-1 receptor antagonists could lead to the discovery of new therapeutic agents for neurological disorders.
Métodos De Síntesis
The synthesis of 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide involves the reaction of 3-methyl-2-thiophenecarboxylic acid with N-phenylpiperazine in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 1-azepanecarboxylic acid to yield 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Aplicaciones Científicas De Investigación
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-11-13-22-17(14)16-10-6-3-7-12-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11,13,16H,3,6-7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQMRXJSKQMIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)

![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)

![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)